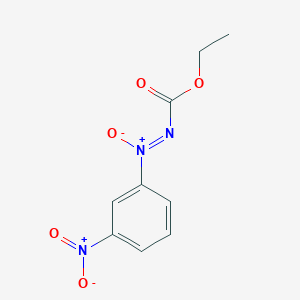
3,6,6-Trimethyl-cyclohex-2-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,6-Trimethyl-cyclohex-2-enol is an organic compound with the molecular formula C9H16O It is a cyclohexenol derivative, characterized by the presence of three methyl groups and a hydroxyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-cyclohex-2-enol can be achieved through several methods. One common approach involves the reduction of 3,6,6-Trimethyl-cyclohex-2-enone using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding cyclohexenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,6-Trimethyl-cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: 3,6,6-Trimethyl-cyclohex-2-enone or 3,6,6-Trimethyl-cyclohex-2-enal.
Reduction: 3,6,6-Trimethyl-cyclohexanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6,6-Trimethyl-cyclohex-2-enol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,6,6-Trimethyl-cyclohex-2-enol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s reactivity also allows it to undergo metabolic transformations, leading to the formation of active metabolites that can exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A closely related compound with a similar structure but lacking the hydroxyl group.
Cyclohexanol: A saturated analog with a hydroxyl group but no double bond in the ring.
3,6,6-Trimethyl-cyclohex-2-enone: The oxidized form of 3,6,6-Trimethyl-cyclohex-2-enol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
73741-62-5 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
3,6,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
NIIOBBZRLOQONL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(CC1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


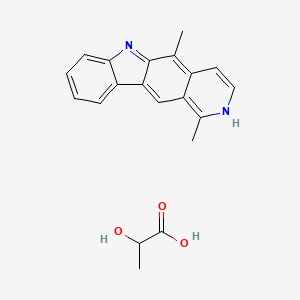
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
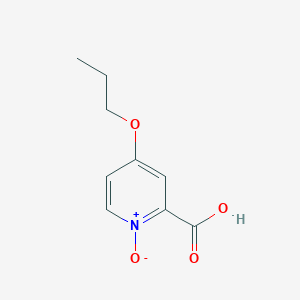
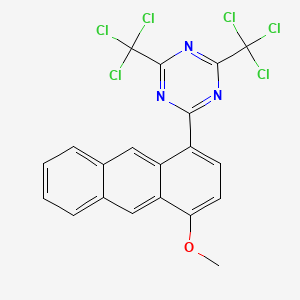
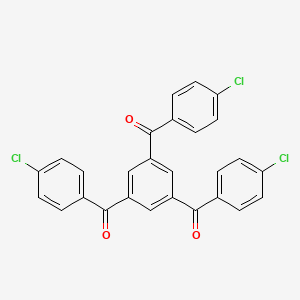
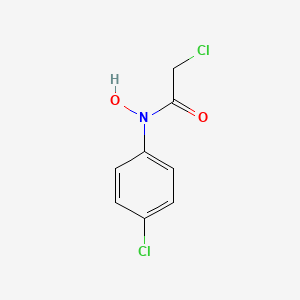
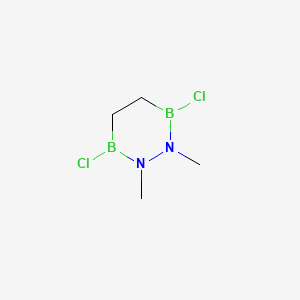

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)
